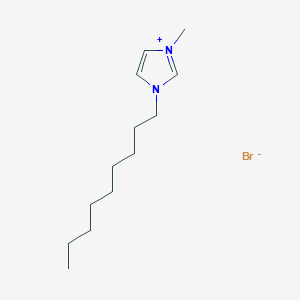

1-Methyl-3-nonylimidazolium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-3-nonylimidazolium bromide is an ionic liquid with the chemical formula C13H25BrN2 and a molecular weight of 289.26 g/mol . This compound belongs to the class of imidazolium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These characteristics make this compound a valuable compound in various scientific and industrial applications.

Métodos De Preparación

The synthesis of 1-Methyl-3-nonylimidazolium bromide typically involves the alkylation of 1-methylimidazole with 1-bromononane . The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or toluene, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and high throughput .

Análisis De Reacciones Químicas

Role in SN1 Reaction Mechanisms

[C₉MIM]Br stabilizes carbocation intermediates in SN1 reactions due to its polar ionic environment, which solvates charged species. For example:

-

Tertiary alkyl halides (e.g., tert-butyl bromide) undergo faster SN1 reactions in [C₉MIM]Br compared to conventional solvents.

-

The ionic liquid lowers the activation energy for carbocation formation (rate-determining step), as shown in kinetic studies .

Key Observation : Reaction rates depend solely on alkyl halide concentration (unimolecular kinetics), with no nucleophile dependence .

Cellulose Dissolution and Functionalization

While less common than shorter-chain analogs (e.g., [C₄MIM]Br), [C₉MIM]Br dissolves cellulose under mild conditions via:

-

Disruption of hydrogen bonds between cellulose chains.

-

Formation of electron donor-acceptor complexes with hydroxyl groups .

Rheological Data : Solutions show shear-thinning behavior, with viscosity increasing linearly with cellulose concentration .

Antimicrobial Activity

[C₉MIM]Br demonstrates biocidal properties against Gram-positive bacteria (e.g., S. aureus) due to:

-

Cationic imidazolium disrupting microbial membranes.

MIC Values : 8–32 µg/mL, correlating with alkyl chain length .

Limitations and Challenges

-

High viscosity limits mass transfer in some reactions.

-

Cost and purification difficulties for large-scale applications.

Aplicaciones Científicas De Investigación

Physicochemical Properties

MNImBr exhibits a range of desirable properties that make it suitable for various applications:

- High thermal stability : This allows for use in processes requiring elevated temperatures.

- Low vapor pressure : Reduces environmental impact and enhances safety.

- Amphiphilic nature : Facilitates self-assembly and interaction with both polar and non-polar substances.

Catalysis

MNImBr has been employed as a solvent and catalyst in numerous chemical reactions:

- Organic Synthesis : It has been utilized in the synthesis of various organic compounds, particularly in reactions involving nucleophilic substitutions and polymerizations.

- Green Chemistry : MNImBr contributes to greener processes by reducing the need for hazardous solvents and improving reaction efficiencies. Its ability to dissolve a wide range of substrates enhances reaction rates and yields.

Electrochemistry

The electrochemical properties of MNImBr make it a candidate for several applications:

- Electrolytes in Batteries : MNImBr has been explored as an electrolyte in lithium-ion batteries, exhibiting good ionic conductivity and stability.

- Supercapacitors : Its high ionic conductivity also makes it suitable for use in supercapacitors, where it can enhance energy storage capacities.

Biomedicine

The antimicrobial properties of MNImBr have been investigated for potential biomedical applications:

- Antimicrobial Activity : Studies show that imidazolium-based ionic liquids possess significant antimicrobial properties against various pathogens, making them candidates for use in medical coatings and disinfectants.

- Drug Delivery Systems : MNImBr can be incorporated into drug delivery systems to improve solubility and bioavailability of hydrophobic drugs.

Material Science

In material science, MNImBr is utilized for synthesizing advanced materials:

- Polymeric Ionic Liquids (PILs) : MNImBr can be polymerized to create PILs with tailored properties for specific applications, including membranes for fuel cells and sensors.

- Nanocomposites : Its incorporation into nanocomposites enhances mechanical strength and thermal stability, useful in various industrial applications.

Case Study 1: Antimicrobial Applications

A study demonstrated the effectiveness of MNImBr as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. The amphiphilic nature of the compound allows it to disrupt bacterial membranes, leading to cell death. This property is particularly valuable in developing coatings for medical devices to prevent infections.

Case Study 2: Electrolytic Applications

Research on the use of MNImBr as an electrolyte in lithium-ion batteries showed improved cycling stability and capacity retention compared to traditional organic electrolytes. The ionic liquid's thermal stability also contributed to safer battery operations under high temperatures.

Mecanismo De Acción

The mechanism by which 1-Methyl-3-nonylimidazolium bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, including enzymes and cell membranes, altering their function and activity . The bromide anion can also participate in reactions, contributing to the overall effect of the compound . These interactions can lead to changes in biochemical pathways and cellular processes, making the compound useful in various applications .

Comparación Con Compuestos Similares

1-Methyl-3-nonylimidazolium bromide can be compared with other imidazolium-based ionic liquids, such as:

- 1-Methyl-3-butylimidazolium bromide

- 1-Methyl-3-octylimidazolium bromide

- 1-Methyl-3-decylimidazolium bromide

These compounds share similar properties but differ in the length of the alkyl chain, which affects their solubility, melting point, and other physical properties . The nonyl chain in this compound provides a balance between hydrophobicity and hydrophilicity, making it unique among its counterparts .

Propiedades

IUPAC Name |

1-methyl-3-nonylimidazol-1-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N2.BrH/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;/h11-13H,3-10H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDVRZACZRXZDZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C=C[N+](=C1)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.